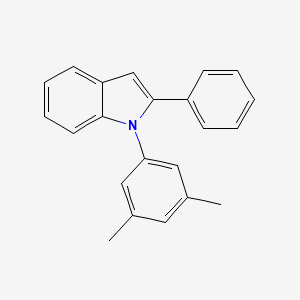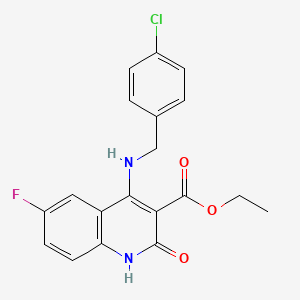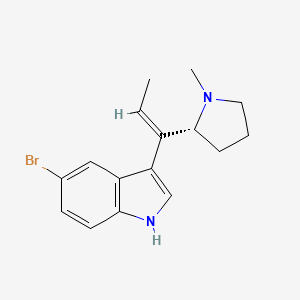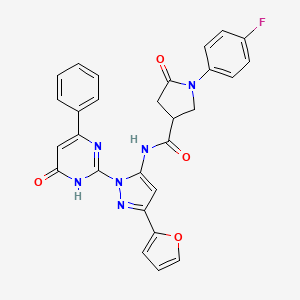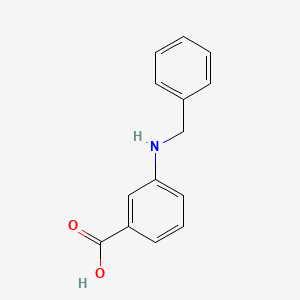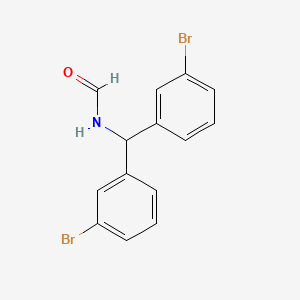
N-(Bis(3-bromophenyl)methyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Bis(3-bromophenyl)methyl)formamide is an organic compound with the molecular formula C14H11Br2NO It is characterized by the presence of two bromophenyl groups attached to a central formamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Bis(3-bromophenyl)methyl)formamide typically involves the reaction of 3-bromobenzylamine with formic acid or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include triphenylphosphine and molecular iodine, which facilitate the formation of the formamide group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-(Bis(3-bromophenyl)methyl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The bromine atoms in the bromophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted bromophenyl derivatives.
Scientific Research Applications
N-(Bis(3-bromophenyl)methyl)formamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(Bis(3-bromophenyl)methyl)formamide involves its interaction with specific molecular targets. The bromophenyl groups can engage in π-π interactions with aromatic residues in proteins, while the formamide group can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(Bis(4-bromophenyl)methyl)formamide
- N-(Bis(2-bromophenyl)methyl)formamide
- N-(Bis(3-chlorophenyl)methyl)formamide
Uniqueness
N-(Bis(3-bromophenyl)methyl)formamide is unique due to the specific positioning of the bromine atoms on the phenyl rings, which influences its chemical reactivity and interaction with biological targets. This distinct structure imparts unique properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C14H11Br2NO |
|---|---|
Molecular Weight |
369.05 g/mol |
IUPAC Name |
N-[bis(3-bromophenyl)methyl]formamide |
InChI |
InChI=1S/C14H11Br2NO/c15-12-5-1-3-10(7-12)14(17-9-18)11-4-2-6-13(16)8-11/h1-9,14H,(H,17,18) |
InChI Key |
QBJFOMOPXYSUHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(C2=CC(=CC=C2)Br)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


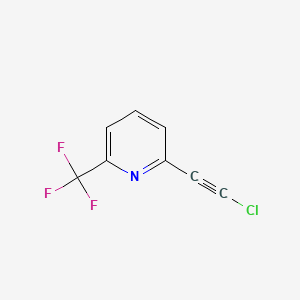
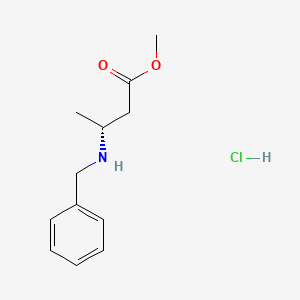
![4-[[6-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methoxy]-2-methylsulfanylpyrimidin-4-yl]oxymethyl]piperidine-1-carboxylate](/img/structure/B14119863.png)
![4-[(2,2-Diphenyl-4-pentenylamino)methyl]benzonitrile](/img/structure/B14119867.png)
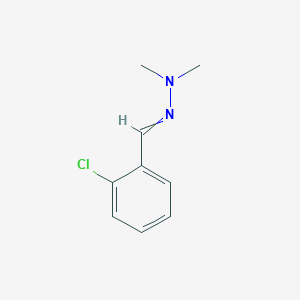

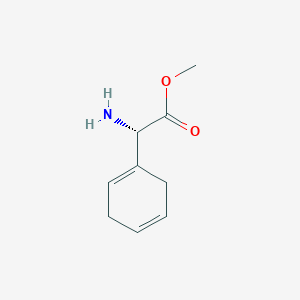
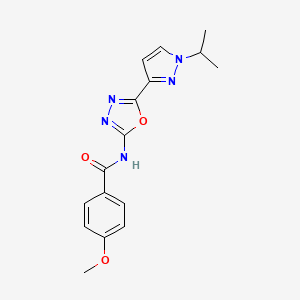
![8-(4-ethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14119905.png)
